amine](/img/structure/B13186450.png)
[1-(4-Bromophenyl)ethyl](propan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)ethylamine: is an organic compound with the molecular formula C11H16BrN. It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the para position and the ethylamine chain is further substituted with an isopropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)ethylamine typically involves the bromination of phenethylamine followed by alkylation. One common method is the bromination of phenethylamine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromophenethylamine is then subjected to alkylation with isopropyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 1-(4-Bromophenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 1-(4-Bromophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems. It may act as a ligand for certain receptors, influencing neurological processes .
Medicine: In medicine, derivatives of 1-(4-Bromophenyl)ethylamine are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its brominated phenyl ring makes it a valuable precursor for flame retardants and other functional materials .
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)ethylamine involves its interaction with molecular targets such as receptors and enzymes. The bromine atom in the phenyl ring enhances its binding affinity to certain receptors, potentially modulating their activity. The isopropyl group may influence the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
Comparaison Avec Des Composés Similaires
Phenethylamine: The parent compound, lacking the bromine and isopropyl substitutions.
4-Bromo-α-methylphenethylamine: Similar structure but without the isopropyl group.
N-(4-Bromophenyl)ethylamine: Lacks the isopropyl substitution
Uniqueness: The presence of both the bromine atom and the isopropyl group in 1-(4-Bromophenyl)ethylamine distinguishes it from other similar compounds. These substitutions confer unique chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H16BrN |
|---|---|
Poids moléculaire |
242.16 g/mol |
Nom IUPAC |
N-[1-(4-bromophenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H16BrN/c1-8(2)13-9(3)10-4-6-11(12)7-5-10/h4-9,13H,1-3H3 |
Clé InChI |
FUFJGJCRNRLIFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(C)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


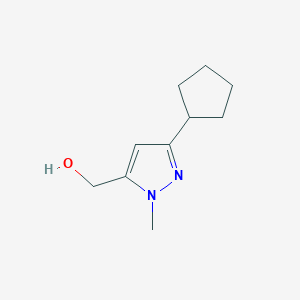
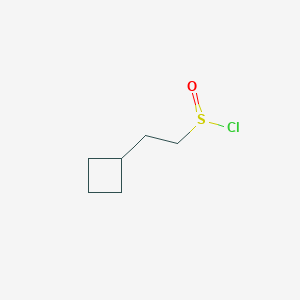
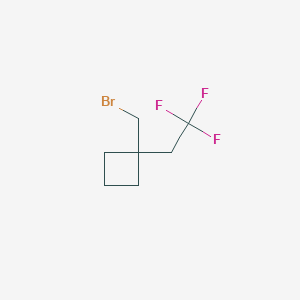
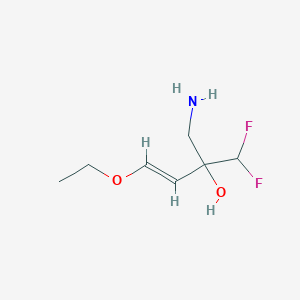
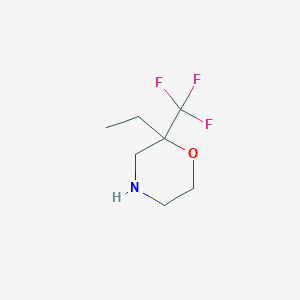
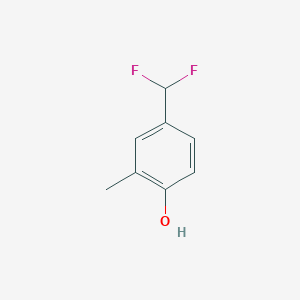
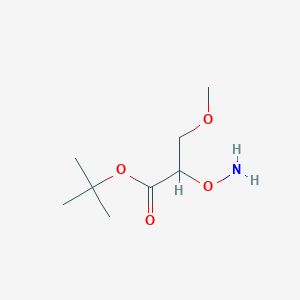
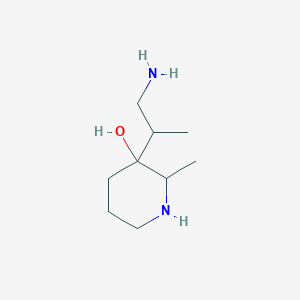
methanol](/img/structure/B13186406.png)
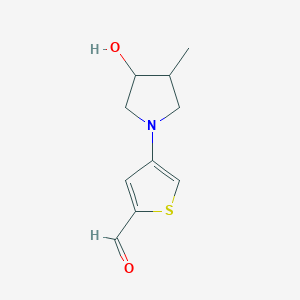
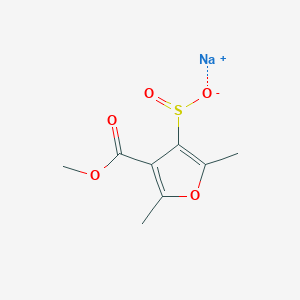
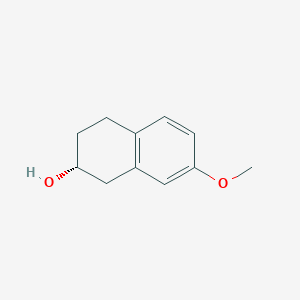
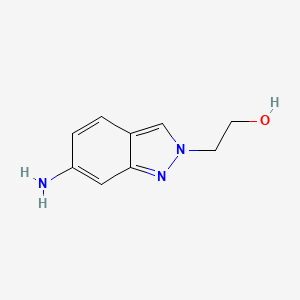
![1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane](/img/structure/B13186448.png)
